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molecular formula C13H21NO4 B8492020 (1RS,2RS)-2-tert-butoxycarbonylamino-4-methylene-cyclopentanecarboxylic acid methyl ester

(1RS,2RS)-2-tert-butoxycarbonylamino-4-methylene-cyclopentanecarboxylic acid methyl ester

Cat. No. B8492020
M. Wt: 255.31 g/mol
InChI Key: XMBXQXTXVMETJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501413B2

Procedure details

To a solution of 2.03 g trans-(1SR,2SR)-4-methylene-cyclopentane-1,2-dicarboxylic acid ethyl ester (prepared and purified according to example 1 and 2, step 1) and 1.13 g of NEt3 in 25 ml of toluene was added drop wise at 22° C. 3.03 g of diphenylphosphoryl azide and the mixture was heated at 80° C. for 30 min. The mixture was diluted with 4.08 g of t-BuOH and heating was continued at 90° C. for 16 h. The mixture was evaporated and the residue chromatographed on silica using a gradient of CH2Cl2 to CH2Cl2/MeOH (99:1) to give 1.55 g (55%) of the title compound 35a.
Name
trans-(1SR,2SR)-4-methylene-cyclopentane-1,2-dicarboxylic acid ethyl ester
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
4.08 g
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C@@H:6]1[CH2:10][C:9](=[CH2:11])[CH2:8][C@H:7]1C(O)=O)=[O:5])C.CC[N:17]([CH2:20]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[CH3:39][C:40]([OH:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1>[CH3:1][O:3][C:4]([CH:6]1[CH2:10][C:9](=[CH2:11])[CH2:8][CH:7]1[NH:17][C:20]([O:43][C:40]([CH3:42])([CH3:41])[CH3:39])=[O:29])=[O:5]

Inputs

Step One
Name
trans-(1SR,2SR)-4-methylene-cyclopentane-1,2-dicarboxylic acid ethyl ester
Quantity
2.03 g
Type
reactant
Smiles
C(C)OC(=O)[C@H]1[C@@H](CC(C1)=C)C(=O)O
Name
Quantity
1.13 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.03 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
4.08 g
Type
reactant
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica using a gradient of CH2Cl2 to CH2Cl2/MeOH (99:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C1C(CC(C1)=C)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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